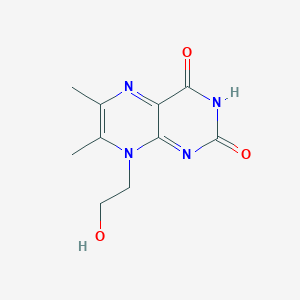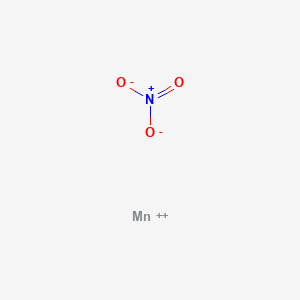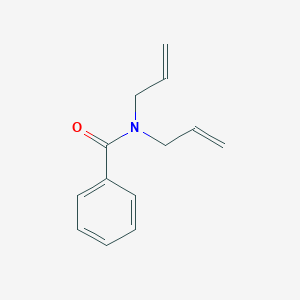
8-(2-Hydroxyethyl)-6,7-dimethylpteridine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(2-Hydroxyethyl)-6,7-dimethylpteridine-2,4-dione, also known as riboflavin, is a water-soluble vitamin that plays a crucial role in various biochemical processes in the body. It is essential for the growth and development of the body, as well as for maintaining healthy skin, eyes, and nervous system. Riboflavin is also involved in the production of energy in the body, making it an important nutrient for athletes and people with high energy demands.
作用机制
Riboflavin functions as a coenzyme, meaning it helps enzymes carry out their functions in the body. It is involved in the transfer of electrons in various biochemical reactions, making it important for energy production and other metabolic processes.
Biochemical and Physiological Effects:
Riboflavin deficiency can lead to a variety of health problems, including anemia, skin disorders, and vision problems. It has also been linked to an increased risk of certain cancers and cardiovascular disease. On the other hand, adequate intake of 8-(2-Hydroxyethyl)-6,7-dimethylpteridine-2,4-dione has been associated with improved immune function, healthy skin and eyes, and a reduced risk of certain health conditions.
实验室实验的优点和局限性
Riboflavin is widely used in laboratory experiments as a coenzyme and a fluorescent dye. It is also used as a supplement in cell culture media to improve cell growth and viability. However, its fluorescent properties can interfere with certain assays, and its stability can be affected by light and heat.
未来方向
There is ongoing research on the potential health benefits of 8-(2-Hydroxyethyl)-6,7-dimethylpteridine-2,4-dione supplementation, particularly in the areas of cancer prevention and cardiovascular health. There is also interest in developing new methods for synthesizing 8-(2-Hydroxyethyl)-6,7-dimethylpteridine-2,4-dione and improving its stability and bioavailability. Additionally, there is ongoing research on the role of 8-(2-Hydroxyethyl)-6,7-dimethylpteridine-2,4-dione in various biochemical processes in the body and its potential as a therapeutic target for certain health conditions.
合成方法
Riboflavin can be synthesized in the body from the amino acid tryptophan, but it is also found in many foods, such as milk, eggs, and leafy green vegetables. It can also be synthesized in the laboratory using various chemical methods.
科学研究应用
Riboflavin has been extensively studied for its role in various biochemical processes in the body. It is involved in the metabolism of fats, carbohydrates, and proteins, as well as in the production of energy in the body. It is also involved in the synthesis of DNA and RNA, making it important for cell growth and repair.
属性
CAS 编号 |
13300-17-9 |
|---|---|
产品名称 |
8-(2-Hydroxyethyl)-6,7-dimethylpteridine-2,4-dione |
分子式 |
C10H12N4O3 |
分子量 |
236.23 g/mol |
IUPAC 名称 |
8-(2-hydroxyethyl)-6,7-dimethylpteridine-2,4-dione |
InChI |
InChI=1S/C10H12N4O3/c1-5-6(2)14(3-4-15)8-7(11-5)9(16)13-10(17)12-8/h15H,3-4H2,1-2H3,(H,13,16,17) |
InChI 键 |
YFLJDQVSXQDXCY-UHFFFAOYSA-N |
SMILES |
CC1=C(N(C2=NC(=O)NC(=O)C2=N1)CCO)C |
规范 SMILES |
CC1=C(N(C2=NC(=O)NC(=O)C2=N1)CCO)C |
同义词 |
8-(2-Hydroxyethyl)-6,7-dimethylpteridine-2,4(3H,8H)-dione |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[(3,4-Dihydroxyphenyl)methyl]benzene-1,2-diol](/img/structure/B89054.png)










